molecular formula C11H8ClNO2 B1351053 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride CAS No. 91182-77-3

3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride

Cat. No.: B1351053
CAS No.: 91182-77-3
M. Wt: 221.64 g/mol
InChI Key: YVFYIVAJRVFJHR-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride is an organic compound with the molecular formula C11H8ClNO2. It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is known for its reactivity due to the presence of the carbonyl chloride group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride typically involves the reaction of 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid with thionyl chloride. The reaction is carried out under cooling conditions, usually at temperatures between -12°C to -14°C, to control the exothermic nature of the reaction. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for efficiency and safety, often involving automated systems for precise control of temperature and reagent addition. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Methylene chloride, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used solvents.

    Catalysts: Catalysts like pyridine can be used to enhance the reaction rate.

Major Products

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: Used in the preparation of biologically active compounds, including pharmaceuticals.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Employed in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-5-methylisoxazole-4-carbonyl chloride
  • 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid
  • 3-Methyl-5-phenyl-4-isoxazolecarbaldehyde

Uniqueness

3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride is unique due to its specific reactivity profile, which allows for the selective introduction of the isoxazole ring into various molecules. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic compounds .

Properties

IUPAC Name

3-methyl-5-phenyl-1,2-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-7-9(11(12)14)10(15-13-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFYIVAJRVFJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380147
Record name 3-METHYL-5-PHENYL-4-ISOXAZOLECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91182-77-3
Record name 3-METHYL-5-PHENYL-4-ISOXAZOLECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-phenylisoxazole-4-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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